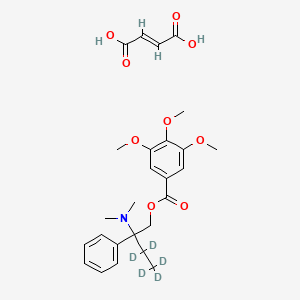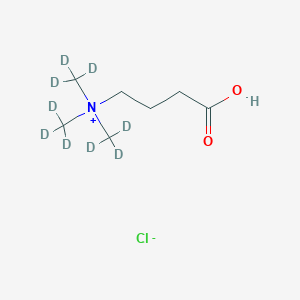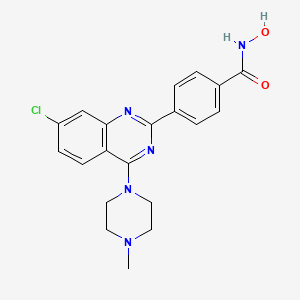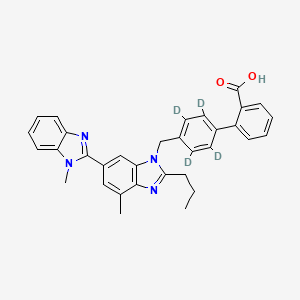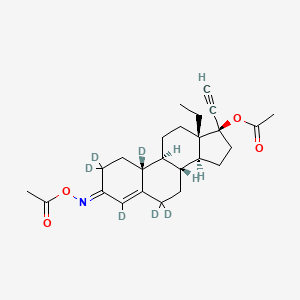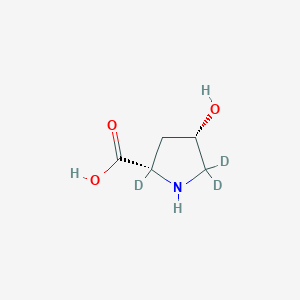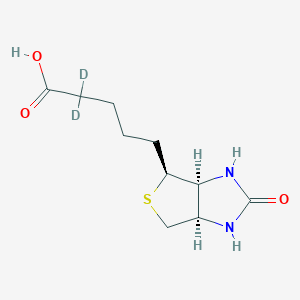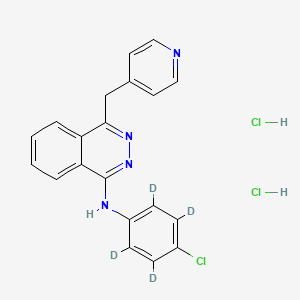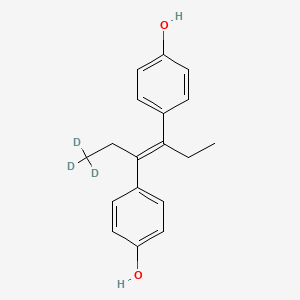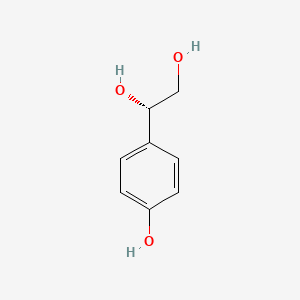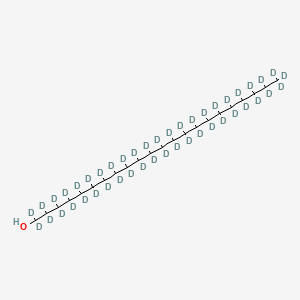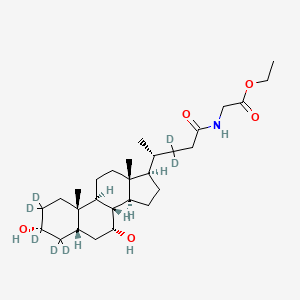
Cholane glycine deriv-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholane glycine deriv-d7 is a deuterated derivative of cholane glycine, a bile acid conjugate. This compound is often used in scientific research due to its stable isotope labeling, which makes it useful in various analytical and biochemical studies. The deuterium labeling helps in tracking and studying metabolic pathways and mechanisms in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cholane glycine deriv-d7 typically involves the deuteration of cholane glycine. This process can be achieved through several steps:
Deuteration of Cholane: Cholane is subjected to deuterium exchange reactions using deuterated reagents such as deuterium oxide (D2O) or deuterated acids.
Conjugation with Glycine: The deuterated cholane is then conjugated with glycine through a peptide bond formation. This step often involves the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of cholane are deuterated using industrial-scale deuterium exchange reactors.
Automated Conjugation: The deuterated cholane is then conjugated with glycine using automated peptide synthesizers to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Cholane glycine deriv-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the glycine moiety can be replaced with other amino acids or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of cholane glycine.
Reduction: Reduced forms of cholane glycine.
Substitution: Various substituted cholane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cholane glycine deriv-d7 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of bile acid metabolism.
Biology: Employed in studies involving bile acid transport and signaling in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of bile acids.
Industry: Applied in the development of diagnostic assays and analytical methods for bile acid quantification.
Mécanisme D'action
The mechanism of action of cholane glycine deriv-d7 involves its role as a bile acid conjugate. It interacts with bile acid receptors and transporters in the liver and intestines, facilitating the emulsification and absorption of dietary fats. The deuterium labeling allows for precise tracking of these interactions and pathways in metabolic studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholane glycine: The non-deuterated form of cholane glycine.
Cholane taurine: Another bile acid conjugate with taurine instead of glycine.
Deoxycholic acid: A primary bile acid involved in the emulsification of fats.
Uniqueness
Cholane glycine deriv-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This labeling distinguishes it from other similar compounds and makes it particularly valuable in research applications where precise tracking is essential.
Propriétés
Formule moléculaire |
C28H47NO5 |
|---|---|
Poids moléculaire |
484.7 g/mol |
Nom IUPAC |
ethyl 2-[[(4R)-3,3-dideuterio-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate |
InChI |
InChI=1S/C28H47NO5/c1-5-34-25(33)16-29-24(32)9-6-17(2)20-7-8-21-26-22(11-13-28(20,21)4)27(3)12-10-19(30)14-18(27)15-23(26)31/h17-23,26,30-31H,5-16H2,1-4H3,(H,29,32)/t17-,18+,19-,20-,21+,22+,23-,26+,27+,28-/m1/s1/i6D2,10D2,14D2,19D |
Clé InChI |
NWOAKEWURXDEEX-DNZARTMPSA-N |
SMILES isomérique |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)C([2H])([2H])CC(=O)NCC(=O)OCC)C)C)([2H])[2H])O |
SMILES canonique |
CCOC(=O)CNC(=O)CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



